molecular formula C2H4N4S B1337317 1,2,5-Thiadiazole-3,4-diamine CAS No. 55904-36-4

1,2,5-Thiadiazole-3,4-diamine

Cat. No.: B1337317
CAS No.: 55904-36-4
M. Wt: 116.15 g/mol
InChI Key: IPLXKLUYTPGIPL-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazole-3,4-diamine is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms The 1,2,5-thiadiazole structure is one of the four possible isomers of thiadiazole, with the nitrogen atoms positioned at the 1 and 2 positions and the sulfur atom at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Thiadiazole-3,4-diamine can be synthesized through several methods. One common approach involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazonoyl chloride derivatives in absolute ethanol in the presence of triethylamine .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

1,2,5-Thiadiazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Alkyl halides or acid chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

1,2,5-Thiadiazole-3,4-diamine has a wide range of scientific research applications:

Comparison with Similar Compounds

1,2,5-Thiadiazole-3,4-diamine can be compared with other thiadiazole isomers, such as:

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,3,4-Thiadiazole

Uniqueness:

  • This compound : Known for its specific positioning of nitrogen and sulfur atoms, which imparts unique chemical reactivity and biological activity.
  • 1,2,3-Thiadiazole : Differently positioned nitrogen atoms, leading to distinct chemical properties.
  • 1,2,4-Thiadiazole : Another isomer with unique reactivity due to the different arrangement of nitrogen and sulfur atoms.
  • 1,3,4-Thiadiazole : The most common isomer, widely studied for its medicinal properties .

Each isomer has its own set of applications and properties, making them valuable in different contexts.

Properties

IUPAC Name

1,2,5-thiadiazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLXKLUYTPGIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448272
Record name 1,2,5-thiadiazole-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55904-36-4
Record name 1,2,5-thiadiazole-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 1,2,5-Thiadiazole-3,4-diamine is exposed to light under very low temperatures?

A: Research indicates that when this compound is irradiated with UV light in a low-temperature matrix (argon or krypton) environment, it undergoes photodecomposition. [] This process generates several products, including the novel diazenecarbothialdehyde (HNNCHS) and its isomer H2NNC(NS). [] Interestingly, this photodecomposition pathway differs from that of the structurally similar 1,2,4-thiadiazole-3,5-diamine, highlighting the impact of subtle structural variations on photochemical reactivity. []

Q2: How was diazenecarbothialdehyde (HNNCHS) identified in these experiments?

A: The identification of the highly reactive HNNCHS, never before observed experimentally, was achieved through a combination of techniques. [] Infrared (IR) spectroscopy of the irradiated low-temperature matrix revealed distinct absorption bands. These bands were then compared to computationally predicted IR spectra of potential photoproducts. The close match between the experimental spectrum and the calculated spectrum for HNNCHS, alongside supporting evidence from comparisons with similar known molecules, confirmed its presence. [] This discovery underscores the power of combining experimental spectroscopy with high-level computational chemistry for characterizing novel, reactive species.

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